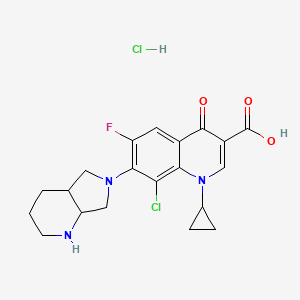

BAY-Y 3118 (hydrochloride)

Description

Classification within the Quinolone and Fluoroquinolone Antimicrobial Class

Quinolones are a class of synthetic antibacterial agents characterized by a bicyclic core structure. researchgate.netresearchgate.net The introduction of a fluorine atom at position 6 of this core structure led to the development of fluoroquinolones, which exhibit enhanced antibacterial activity. researchgate.net

BAY-Y 3118 is classified as a chlorofluoroquinolone due to the presence of both a chlorine and a fluorine atom in its chemical structure. glpbio.comresearchgate.net Specifically, it possesses a chlorine moiety at the C-8 position. researchgate.net This structural feature is significant as the substituent at the C-8 position of the quinolone nucleus is known to influence the compound's properties, including its photoreactivity. oup.com

The classification of quinolones has evolved to reflect the expanding antimicrobial spectrum of newer generations. researchgate.net

First-generation quinolones, like nalidixic acid, have a narrow spectrum of activity, primarily against Gram-negative bacteria. researchgate.net

Second-generation fluoroquinolones, such as ciprofloxacin (B1669076), offer an expanded spectrum against Gram-negative bacteria and some Gram-positive bacteria. researchgate.netresearchgate.net

Third-generation agents, like levofloxacin, show improved activity against Gram-positive bacteria and atypical pathogens. researchgate.net

Fourth-generation fluoroquinolones have enhanced activity against anaerobic bacteria. researchgate.net

BAY-Y 3118, with its potent activity against both Gram-positive and Gram-negative bacteria, including anaerobes, aligns with the characteristics of the more advanced generations of fluoroquinolones. nih.govnih.gov

Historical Context of its Development as an Investigational Compound

BAY-Y 3118 emerged as a promising investigational compound due to its potent and broad-spectrum antimicrobial activity. researchgate.net In comparative studies, it was often found to be one of the most potent agents, even against bacteria with reduced susceptibility to other fluoroquinolones. researchgate.netresearchgate.net Research conducted in the early to mid-1990s highlighted its superior in-vitro activity against a wide array of clinical isolates. nih.govnih.gov

Despite its high antibacterial potency, the development of BAY-Y 3118 was discontinued. researchgate.netresearchgate.net One of the primary reasons cited for the halt in its development was its photochemical lability. researchgate.net The compound was found to be rapidly degraded by both UV-A and UV-B irradiation, raising concerns about potential phototoxicity. oup.com

Rationale for its Study within Academic Antimicrobial Discovery Programs

Despite its discontinuation for clinical development, BAY-Y 3118 remains a valuable tool in academic antimicrobial discovery programs for several reasons.

Potent Broad-Spectrum Activity: Its exceptional potency against a wide range of bacteria, including difficult-to-treat pathogens, makes it a useful reference compound in studies evaluating new antimicrobial agents. nih.govresearchgate.netnih.gov

Mechanism of Action Studies: As a quinolone, BAY-Y 3118 inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. scitcentral.comncats.iowikipedia.org Its potent activity allows researchers to study the intricacies of these mechanisms and the development of resistance.

Structure-Activity Relationship (SAR) Studies: The unique chlorine substituent at the C-8 position of BAY-Y 3118 provides a valuable data point for SAR studies. researchgate.net By comparing its activity and properties with other quinolones with different substituents at this position, researchers can gain insights into how specific structural modifications influence antibacterial potency and other characteristics like photostability. researchgate.netoup.com For instance, comparative studies with the C-8 methoxy (B1213986) quinolone moxifloxacin (B1663623) have provided insights into the role of the C-8 moiety in resistance development. researchgate.net

Intracellular Activity: BAY-Y 3118 has been shown to reach high intracellular concentrations in human polymorphonuclear leukocytes and remain active, making it a useful agent for studying the treatment of infections caused by intracellular bacteria like Listeria monocytogenes. glpbio.comnih.govus.es

The following table summarizes the in-vitro activity of BAY-Y 3118 against various bacterial species, as demonstrated in research studies.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | ≤0.015 | ≤0.015 |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 |

| Acinetobacter baumannii | 0.03 | 2 |

| Xanthomonas maltophilia | 0.25 | 0.5 |

| Gram-positive cocci | 0.06 | 1 |

| Anaerobes | 0.12 | 0.25 |

| Listeria monocytogenes | 0.062-0.25 | 0.062-0.25 |

| Enterobacteriaceae | 0.03 | 0.25 |

| Pseudomonas aeruginosa | 0.5 | 8 |

| Staphylococcus aureus | - | 0.03 |

| Streptococcus pneumoniae | - | 0.03 |

| Bacteroides fragilis | - | 0.06 |

| Data from these sources. glpbio.comnih.govnih.govnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN3O3.ClH/c21-16-17-12(19(26)13(20(27)28)8-25(17)11-3-4-11)6-14(22)18(16)24-7-10-2-1-5-23-15(10)9-24;/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCUHOXUSMHTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Antimicrobial Efficacy and Spectrum of Activity of Bay Y 3118

In Vitro Antimicrobial Susceptibility Profiling

The in vitro activity of BAY-Y 3118 has been evaluated against various Gram-positive bacteria, demonstrating significant inhibitory and bactericidal effects.

Activity against Gram-Positive Bacterial Species

BAY-Y 3118 has demonstrated high in vitro activity against Listeria monocytogenes and other species within the Listeria genus. Research indicates that all tested strains of L. monocytogenes and other Listeria spp. were highly susceptible to this compound. The minimum inhibitory concentrations (MICs) for these organisms were found to be in the range of 0.062 to 0.25 µg/mL. nih.govnih.govasm.org Furthermore, BAY-Y 3118 exhibits rapid bactericidal action against L. monocytogenes in vitro and has a post-antibiotic effect that lasts for 3 hours after the removal of the antibiotic. nih.govnih.gov

Table 1: In Vitro Activity of BAY-Y 3118 against Listeria spp.

| Organism | MIC Range (µg/mL) |

|---|---|

| Listeria monocytogenes and other Listeria spp. | 0.062 - 0.25 |

BAY-Y 3118 has shown potent activity against Staphylococcus aureus. In one study, S. aureus was found to be more susceptible to BAY-Y 3118, with a MIC90 of 0.03 mg/L, as compared to sparfloxacin (MIC90 0.06 mg/L) and ciprofloxacin (B1669076) (MIC90 1 mg/L). nih.gov While BAY-Y 3118 is highly active against many strains, its efficacy can be diminished against certain highly fluoroquinolone-resistant clinical isolates. nih.gov For some of these resistant strains, the MIC of BAY-Y 3118 was found to be ≥16 µg/mL. nih.gov

**Table 2: Comparative In Vitro Activity of BAY-Y 3118 against *Staphylococcus aureus***

| Compound | MIC90 (mg/L) |

|---|---|

| BAY-Y 3118 | 0.03 |

| Sparfloxacin | 0.06 |

| Ciprofloxacin | 1 |

Similar to its activity against S. aureus, BAY-Y 3118 has demonstrated notable efficacy against Staphylococcus saprophyticus and Staphylococcus epidermidis. nih.gov The susceptibility of these coagulase-negative staphylococci to BAY-Y 3118 was found to be greater than that observed for ciprofloxacin and sparfloxacin. nih.gov

BAY-Y 3118 is highly active against Streptococcus pneumoniae, including strains that are susceptible and resistant to penicillin. nih.gov The activity of quinolones, including BAY-Y 3118, was not affected by the penicillin susceptibility status of the pneumococcal organisms. nih.gov A study evaluating its activity against 177 pneumococcal isolates (49 penicillin-susceptible, 77 with intermediate resistance, and 51 penicillin-resistant) reported a very low MIC90 of 0.015 µg/mL for BAY-Y 3118 across all strains. nih.gov In comparison, other quinolones were significantly less active, with MIC90s of 4 µg/mL for ciprofloxacin and ofloxacin, and 8 µg/mL for lomefloxacin. nih.gov Other streptococci have also shown susceptibility to BAY-Y 3118, with a reported MIC90 of 0.03 mg/L. nih.gov

**Table 3: Comparative In Vitro Activity of BAY-Y 3118 and Other Quinolones against *Streptococcus pneumoniae***

| Compound | MIC90 (µg/mL) |

|---|---|

| BAY-Y 3118 | 0.015 |

| Ciprofloxacin | 4 |

| Ofloxacin | 4 |

| Lomefloxacin | 8 |

Enterococcus species have demonstrated susceptibility to BAY-Y 3118. Studies have shown that Enterococcus spp. are four-fold more susceptible to BAY-Y 3118 and sparfloxacin than to ciprofloxacin. nih.gov

Activity against Gram-Negative Bacterial Species

BAY-Y 3118 has shown considerable activity against members of the Enterobacteriaceae family. In a comparative study, it was found to be the most active quinolone against the majority of Enterobacteriaceae isolates tested. Generally, the minimum inhibitory concentration required to inhibit 90% of strains (MIC90) for Enterobacteriaceae was ≤ 0.12 mg/L. However, for Serratia spp., a higher MIC90 of 1 mg/L was observed nih.gov. Against the broader Enterobacteriaceae group, BAY-Y 3118 demonstrated a MIC for 50% of the strains (MIC50) of 0.03 µg/mL and a MIC90 of 0.25 µg/mL nih.gov.

The compound has been shown to be extremely active, with MICs of ≤ 1 µg/ml, against various bacteria, including quinolone-resistant laboratory strains nih.gov. The activity of BAY-Y 3118 is linked to its ability to inhibit DNA synthesis, and its accumulation within bacterial cells is similar to other fluoroquinolones like ciprofloxacin nih.gov. A study noted that a 50% decrease in the steady-state concentration of the compound was observed in Enterobacteriaceae that lacked porin proteins nih.gov.

Table 1: In Vitro Activity of BAY-Y 3118 against Enterobacteriaceae

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Enterobacteriaceae (general) | 0.03 nih.gov | 0.25 nih.gov |

| Serratia spp. | - | 1 nih.gov |

| Escherichia coli | - | - |

BAY-Y 3118 has demonstrated high potency against Haemophilus influenzae and Moraxella catarrhalis. Research indicates that all strains of both species were inhibited by BAY-Y 3118 at a concentration of ≤ 0.015 mg/L nih.gov. Further studies confirmed this high level of activity, reporting MIC50 and MIC90 values of ≤ 0.015 µg/mL for both H. influenzae and M. catarrhalis nih.gov.

**Table 2: In Vitro Activity of BAY-Y 3118 against H. influenzae and *M. catarrhalis***

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Haemophilus influenzae | ≤ 0.015 nih.gov | ≤ 0.015 nih.gov |

| Moraxella catarrhalis | ≤ 0.015 nih.gov | ≤ 0.015 nih.gov |

The activity of BAY-Y 3118 against Pseudomonas aeruginosa has been documented in comparative studies. One study reported a MIC90 of 0.5 mg/L for P. aeruginosa, noting that ciprofloxacin was more potent with a MIC90 of 0.25 mg/L nih.gov. Another investigation found the MIC50 and MIC90 for BAY-Y 3118 against P. aeruginosa to be 0.5 µg/mL and 8 µg/mL, respectively nih.gov.

**Table 3: In Vitro Activity of BAY-Y 3118 against *Pseudomonas aeruginosa***

| MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|

| 0.5 nih.gov | 0.5 nih.gov, 8 nih.gov |

BAY-Y 3118 has shown potent activity against Acinetobacter baumannii. The MIC50 for this organism was reported to be 0.03 µg/mL, while the MIC90 was 2 µg/mL nih.gov.

**Table 4: In Vitro Activity of BAY-Y 3118 against *Acinetobacter baumannii***

| MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|

| 0.03 nih.gov | 2 nih.gov |

Against Xanthomonas maltophilia (now known as Stenotrophomonas maltophilia), BAY-Y 3118 demonstrated notable in vitro efficacy. The reported MIC50 and MIC90 values were 0.25 µg/mL and 0.5 µg/mL, respectively nih.gov.

**Table 5: In Vitro Activity of BAY-Y 3118 against *Xanthomonas maltophilia***

| MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|

| 0.25 nih.gov | 0.5 nih.gov |

BAY-Y 3118 has been evaluated for its activity against Neisseria gonorrhoeae, including isolates with reduced susceptibility to other quinolones. In a study of N. gonorrhoeae isolates with diminished susceptibility to ciprofloxacin and ofloxacin, the MIC90 of BAY-Y 3118 was found to be 0.016 µg/mL. This value was eightfold higher than that for ciprofloxacin-susceptible strains nih.govresearchgate.net.

**Table 6: In Vitro Activity of BAY-Y 3118 against *Neisseria gonorrhoeae***

| Strain Type | MIC90 (µg/mL) |

|---|---|

| Ciprofloxacin/Ofloxacin-decreased susceptibility | 0.016 nih.govresearchgate.net |

Activity against Anaerobic Bacterial Species (e.g., Bacteroides fragilis)

BAY-Y 3118 has shown significant efficacy against a wide range of anaerobic bacteria. nih.gov In a comprehensive study evaluating its activity against 326 strains of anaerobic bacteria, BAY-Y 3118 inhibited all but one of the tested isolates at a breakpoint concentration of 2 µg/mL or less. nih.gov The species tested included 57 strains of Bacteroides fragilis, 79 strains from other B. fragilis group species, as well as various species of Prevotella, Fusobacterium, Clostridium, and Peptostreptococcus. nih.gov

The potency of BAY-Y 3118 against anaerobes is notable when compared to other quinolones. nih.gov The Minimal Inhibitory Concentration for 90% of organisms (MIC90) for Bacteroides fragilis was found to be 0.06 mg/L. nih.gov For anaerobes in general, the MIC50 and MIC90 values were determined to be 0.12 µg/mL and 0.25 µg/mL, respectively. nih.gov This activity was reported to be 16- to 32-fold lower than that of ciprofloxacin and ofloxacin, indicating superior potency against these organisms. nih.gov

Activity against Intracellular Pathogens (e.g., Listeria monocytogenes, Chlamydia sp.)

BAY-Y 3118 demonstrates pronounced activity against facultative intracellular bacteria, such as Listeria monocytogenes. nih.govnih.gov It is highly effective in vitro against all tested strains of L. monocytogenes and other Listeria species, with Minimal Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL. medchemexpress.comnih.gov A key characteristic of BAY-Y 3118 is its ability to achieve high concentrations within human polymorphonuclear leukocytes (PMNs) and remain active intracellularly. medchemexpress.com Studies have shown that BAY-Y 3118 can eliminate L. monocytogenes from infected L929 cells, which suggests a direct bactericidal effect on the bacteria residing within these cells. medchemexpress.comnih.gov

In addition to its anti-listerial activity, BAY-Y 3118 is also effective against other intracellular pathogens. It has been shown to inhibit Chlamydia sp. at concentrations of ≤0.015 mg/L. nih.gov

Quantitative Assessment of Antimicrobial Potency

Minimal Inhibitory Concentration (MIC) Determinations

The in vitro potency of BAY-Y 3118 has been quantified through extensive MIC testing against a variety of clinical isolates. The compound is particularly active against Haemophilus influenzae and Moraxella catarrhalis, with MIC90 values of ≤0.015 µg/mL for both. nih.gov Its activity extends to gram-positive cocci, for which the MIC90 is 1 µg/mL. medchemexpress.comnih.gov The compound is also potent against Staphylococcus aureus (MIC90 0.03 mg/L) and Streptococcus pneumoniae (MIC90 0.03 mg/L). nih.gov

| Bacterial Species/Group | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|

| Anaerobes | 0.12 nih.gov | 0.25 nih.gov | |

| Bacteroides fragilis | 0.06 nih.gov | ||

| Gram-positive cocci | 0.06 medchemexpress.comnih.gov | 1 medchemexpress.comnih.gov | |

| Staphylococcus aureus | 0.03 nih.gov | ||

| Streptococcus pneumoniae | 0.03 nih.gov | ||

| Listeria monocytogenes | 0.062 - 0.25 medchemexpress.comnih.gov | ||

| Chlamydia sp. | Inhibited at ≤0.015 nih.gov | ||

| Haemophilus influenzae | ≤0.015 nih.gov | ≤0.015 nih.gov | |

| Moraxella catarrhalis | ≤0.015 nih.gov | ≤0.015 nih.gov | |

| Enterobacteriaceae | 0.03 nih.gov | 0.25 nih.gov | |

| Pseudomonas aeruginosa | 0.5 nih.gov | 8 nih.gov | |

| Acinetobacter baumannii | 0.03 medchemexpress.comnih.gov | 2 medchemexpress.comnih.gov | |

| Xanthomonas maltophilia | 0.25 medchemexpress.comnih.gov | 0.5 medchemexpress.comnih.gov |

Time-Kill Kinetics and Bactericidal Effects

Studies have consistently characterized BAY-Y 3118 as being rapidly bactericidal in vitro. medchemexpress.comnih.gov This rapid killing action is a key feature of its antimicrobial profile. The bactericidal effect is not limited to extracellular bacteria; the compound also exerts a killing effect on Listeria monocytogenes located within infected L929 cells. medchemexpress.comnih.gov This intracellular bactericidal activity is crucial for the eradication of pathogens that can survive and replicate within host cells.

Post-Antibiotic Effect (PAE) Characterization

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. BAY-Y 3118 exhibits a significant PAE. Following the removal of the antibiotic, a post-antibiotic effect has been observed to last for 3 hours. medchemexpress.comnih.gov This characteristic suggests that the suppression of bacterial growth may continue even after the concentration of the drug in the body falls below the MIC.

Comparative In Vitro Antimicrobial Activity Studies

The antimicrobial activity of BAY-Y 3118 has been compared to that of several other antibiotics, often demonstrating superior or enhanced potency, particularly against gram-positive and anaerobic bacteria. nih.gov

When evaluated against anaerobes, BAY-Y 3118's activity was compared with ampicillin-sulbactam, cefotetan, clindamycin, imipenem, metronidazole, and sparfloxacin. nih.gov Against gram-positive cocci and anaerobes, the MIC values for BAY-Y 3118 were found to be 16- to 32-fold lower (representing 4 to 5 log2 dilution steps) than those for ciprofloxacin and ofloxacin. nih.gov

In comparisons with ciprofloxacin and sparfloxacin against 620 clinical isolates, BAY-Y 3118 was generally twofold more active against members of the Enterobacteriaceae family. nih.gov While ciprofloxacin was more active against Pseudomonas aeruginosa, BAY-Y 3118 was significantly more potent against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus spp. nih.gov Its enhanced activity is most pronounced against organisms that are relatively resistant to other quinolones. nih.gov

Comparison with First-Generation Quinolones

First-generation quinolones, such as nalidixic acid, are characterized by a limited spectrum of activity, primarily effective against Gram-negative enteric bacteria and mainly used for uncomplicated urinary tract infections. They lack reliable activity against Gram-positive organisms, anaerobes, and Pseudomonas aeruginosa.

In contrast, BAY-Y 3118 exhibits a vastly expanded spectrum of activity. Research demonstrates its high potency against not only Gram-negative bacteria, including members of the Enterobacteriaceae family, but also a wide array of Gram-positive cocci, anaerobic bacteria, and Pseudomonas aeruginosa. nih.govresearchgate.net Studies show BAY-Y 3118 is highly active against Staphylococcus aureus, Streptococcus pneumoniae, and Bacteroides fragilis, organisms that are outside the effective spectrum of first-generation quinolones. nih.govresearchgate.net This broad-spectrum efficacy marks a significant advancement over the limited utility of the first-generation agents.

Comparison with other Fluoroquinolones (e.g., Ciprofloxacin, Sparfloxacin, Ofloxacin, Moxifloxacin)

Numerous studies have compared the in-vitro activity of BAY-Y 3118 with other fluoroquinolones, revealing its superior or comparable potency against many key pathogens.

Gram-Negative Bacteria: Against members of the Enterobacteriaceae family, BAY-Y 3118's activity is generally comparable to or slightly better than that of ciprofloxacin and sparfloxacin. nih.gov One study found it to be up to four-fold more active than ciprofloxacin and up to 16-fold more active than sparfloxacin against these organisms. nih.gov Notably, a majority of Enterobacteriaceae strains resistant to ciprofloxacin were found to be sensitive to BAY-Y 3118. nih.gov Against Pseudomonas aeruginosa, its activity is often comparable to that of ciprofloxacin, though some studies have found ciprofloxacin to be slightly more potent. nih.govnih.gov For instance, one study reported a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 0.5 µg/mL for BAY-Y 3118, compared to 0.25 µg/mL for ciprofloxacin. nih.gov

Gram-Positive Bacteria: The most significant advantage of BAY-Y 3118 is its enhanced activity against Gram-positive bacteria. nih.gov It is consistently more potent than ciprofloxacin and ofloxacin against staphylococci, streptococci, and enterococci. nih.govnih.gov

Staphylococci: Against Staphylococcus aureus, BAY-Y 3118 (MIC90 0.03-0.063 µg/mL) is significantly more active than ciprofloxacin (MIC90 1 µg/mL). nih.govresearchgate.net This enhanced activity extends to ciprofloxacin-resistant S. aureus (CRSA), where the MIC90 for BAY-Y 3118 was 0.5 mg/L, which was 128-fold lower than that of ciprofloxacin. nih.gov

Streptococci: BAY-Y 3118 is highly active against Streptococcus pneumoniae, including penicillin-susceptible and penicillin-resistant strains, with a reported MIC90 of 0.015-0.03 µg/mL. nih.govnih.gov This is substantially lower than the MIC90 values for ciprofloxacin and ofloxacin, which were both 4 µg/mL against the same strains. nih.gov Against other hemolytic and non-hemolytic streptococci, BAY-Y 3118 was found to be two- to 16-fold more active than other tested fluoroquinolones. nih.gov

Enterococci: Enterococcus faecalis was found to be four-fold more susceptible to BAY-Y 3118 and sparfloxacin than to ciprofloxacin. nih.govnih.gov

Anaerobic Bacteria: BAY-Y 3118 demonstrates superior activity against anaerobic bacteria compared to many other fluoroquinolones. nih.gov For Bacteroides fragilis, the MIC90 of BAY-Y 3118 was reported to be 0.06 µg/mL, indicating greater potency than other quinolones tested. nih.gov

Comparison with Moxifloxacin (B1663623): When compared to its structural analogue moxifloxacin, which has a methoxy (B1213986) group at the C-8 position instead of a chlorine moiety, differences in resistance development have been noted. nih.gov In a study using Staphylococcus aureus, multistep resistance to BAY-Y 3118 developed rapidly (a >16-fold rise in MIC), whereas resistance to moxifloxacin developed slowly (a 2-fold rise). nih.gov However, against Mycobacterium avium, moxifloxacin has been shown to be superior to BAY-Y 3118. nih.gov

| Organism | BAY-Y 3118 | Ciprofloxacin | Ofloxacin | Sparfloxacin |

|---|---|---|---|---|

| Enterobacteriaceae | ≤0.12 nih.gov | ~0.25 nih.gov | - | ~0.25 nih.gov |

| Pseudomonas aeruginosa | 0.5 nih.govresearchgate.net | 0.25 - 0.5 nih.govresearchgate.net | - | 1.0 nih.gov |

| Staphylococcus aureus | 0.03 - 0.063 nih.govresearchgate.net | 1.0 nih.gov | - | 0.06 nih.gov |

| Streptococcus pneumoniae | 0.015 - 0.03 nih.govnih.gov | 4.0 nih.gov | 4.0 nih.gov | - |

| Enterococcus faecalis | 1.0 nih.gov | 4.0 nih.gov | - | 1.0 nih.gov |

| Bacteroides fragilis | 0.06 - 0.5 nih.govresearchgate.net | - | - | - |

Comparison with other Classes of Antimicrobial Agents (e.g., Beta-lactams, Macrolides)

BAY-Y 3118's efficacy has also been benchmarked against agents from the beta-lactam and macrolide classes.

Beta-Lactams: Against penicillin-resistant Streptococcus pneumoniae, the activity of quinolones like BAY-Y 3118 is not affected by the mechanism of penicillin resistance. nih.gov BAY-Y 3118 demonstrated potent activity against all pneumococci strains with an MIC90 of 0.015 µg/mL. nih.gov In contrast, the MICs of beta-lactams like cefuroxime and cefpodoxime rise in parallel with penicillin resistance, with MIC90s reaching 4 µg/mL for resistant strains. nih.gov This indicates a potential advantage for BAY-Y 3118 in treating infections caused by such resistant Gram-positive pathogens. In a study evaluating antimicrobial agents against bite wound isolates, beta-lactams like cefprozil and loracarbef showed poor activity against peptostreptococci (MIC90, ≥16 µg/mL), whereas BAY-Y 3118 was active against many anaerobic isolates. nih.gov

Macrolides: The activity of BAY-Y 3118 against key respiratory pathogens is notable when compared to macrolides. For instance, against Haemophilus influenzae and Moraxella catarrhalis, BAY-Y 3118 is highly active, with MICs at or below 0.015 µg/mL. nih.govnih.gov While newer macrolides like azithromycin and clarithromycin are also effective against these organisms, BAY-Y 3118 provides a potent alternative. nih.gov Against anaerobic isolates from bite wounds, BAY-Y 3118 was active against many species, with the exception of fusobacteria. nih.gov In the same study, the macrolide azithromycin was also shown to be active against anaerobic isolates. nih.gov

| Organism | BAY-Y 3118 | Agent | MIC90 (µg/mL) | Class |

|---|---|---|---|---|

| S. pneumoniae (Penicillin-Resistant) | 0.015 nih.gov | Cefuroxime | 4.0 nih.gov | Beta-Lactam |

| Cefpodoxime | 4.0 nih.gov | Beta-Lactam | ||

| Aerobic Bite Wound Isolates | 0.1 nih.gov | Azithromycin | - | Macrolide |

| Anaerobic Bite Wound Isolates (Peptostreptococci) | Active nih.gov | Cefprozil / Loracarbef | ≥16 nih.gov | Beta-Lactam |

Mechanism of Antimicrobial Action at the Molecular Level

Primary Molecular Targets: Bacterial DNA gyrase and Topoisomerase IV

BAY-Y 3118 exerts its bactericidal effects by forming a stable ternary complex with either DNA gyrase or topoisomerase IV and bacterial DNA. This complex effectively traps the enzymes in the process of cleaving the DNA, preventing the subsequent re-ligation step. This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

The formation of the stabilized enzyme-DNA-drug complex by BAY-Y 3118 directly obstructs the progression of the replication fork, leading to a rapid cessation of DNA synthesis. Research has demonstrated a strong correlation between the minimum inhibitory concentration (MIC) of BAY-Y 3118 and its ability to inhibit DNA synthesis by 50%, highlighting this as its primary mode of action. nih.govnih.gov

Both DNA gyrase and topoisomerase IV are essential for maintaining the proper topology of bacterial DNA. DNA gyrase is primarily responsible for introducing negative supercoils into the DNA, a process crucial for initiating replication. Topoisomerase IV, on the other hand, plays a vital role in decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.

BAY-Y 3118 effectively targets both of these enzymes. In many Gram-negative bacteria, DNA gyrase is considered the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more sensitive target. The dual-targeting capability of BAY-Y 3118 contributes to its broad spectrum of activity.

Specificity of Target Engagement

The specificity of BAY-Y 3118's action is rooted in the structural differences between bacterial type II topoisomerases and their eukaryotic counterparts, rendering it highly selective for bacterial cells. Furthermore, the compound has shown potent activity against bacterial strains that have developed resistance to other quinolones through mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (grlA in Staphylococcus aureus). nih.gov

This suggests that BAY-Y 3118 may interact with regions of these enzymes that are less susceptible to common resistance mutations or that it possesses a higher affinity for the target enzymes, overcoming the effects of these mutations. For instance, BAY-Y 3118 has demonstrated significant activity against S. aureus isolates with defined mutations in both gyrA and grlA. nih.gov

The following table summarizes the in vitro activity of BAY-Y 3118 against various bacterial strains, including those with known resistance mutations.

| Bacterial Strain | Genotype | BAY-Y 3118 MIC (µg/mL) |

| Escherichia coli | Wild-type | ≤0.015 - 0.06 |

| Escherichia coli | gyrA mutant | 0.25 - 1 |

| Staphylococcus aureus | Wild-type | 0.008 - 0.06 |

| Staphylococcus aureus | grlA mutant | 0.03 |

| Staphylococcus aureus | gyrA, grlA double mutant | 0.5 - 2 |

Data compiled from Piddock et al., 1994 and Garcia-Rodriguez et al., 1998. nih.govnih.gov

Structural Basis of Enzyme Inhibition (e.g., binding pocket analysis, molecular docking)

While specific molecular docking and binding pocket analysis studies for BAY-Y 3118 are not extensively detailed in the public domain, the mechanism of inhibition can be inferred from the well-established interactions of the quinolone class of antibiotics with their target enzymes.

Quinolones are known to bind to a pocket formed by the enzyme-DNA complex. This binding pocket is located near the active site tyrosine residues of the GyrA and ParC (the subunit of topoisomerase IV equivalent to GyrA) subunits, which are responsible for DNA cleavage. The drug intercalates into the cleaved DNA and interacts with specific amino acid residues within the quinolone resistance-determining region (QRDR) of the enzyme. These interactions stabilize the cleavage complex, preventing DNA re-ligation. The potent activity of BAY-Y 3118, even against resistant strains, suggests that its unique chemical structure, including the chlorofluoro- substitutions, may allow for more favorable or novel interactions within this binding pocket, thereby overcoming the structural changes conferred by resistance mutations.

Mechanisms of Antimicrobial Resistance and Bay Y 3118

Spontaneous Emergence of Resistance Studies

The propensity for a bacterial population to spontaneously develop resistance to an antimicrobial agent is a critical factor in its long-term viability. Studies comparing BAY-Y 3118 with its structural analogue, moxifloxacin (B1663623), have provided significant insights into this phenomenon, particularly in Staphylococcus aureus. oup.comnih.gov

The rate at which spontaneous mutations conferring resistance to BAY-Y 3118 arise has been quantified and compared with other quinolones. In studies using Staphylococcus aureus as the test organism, the frequency of spontaneous mutation leading to resistance was notably higher for BAY-Y 3118 than for its C-8 methoxy (B1213986) counterpart, moxifloxacin. oup.com

Using a large inoculum, the mutation rate for BAY-Y 3118 resistance was determined to be approximately 4 x 10⁻⁷ to 4.7 x 10⁻⁷. oup.com This contrasts sharply with the much lower frequency observed for moxifloxacin (6 x 10⁻¹¹), indicating that the chlorine substituent at the C-8 position in BAY-Y 3118 results in a significantly higher propensity for the selection of resistant mutants. oup.comnih.gov

Table 1: Spontaneous Mutation Frequencies for Quinolone Resistance in S. aureus

| Compound | Spontaneous Mutation Frequency |

|---|---|

| BAY-Y 3118 | 4.0 x 10⁻⁷ |

| Moxifloxacin | 6.0 x 10⁻¹¹ |

Data sourced from studies on Staphylococcus aureus. oup.com

The speed at which resistance emerges and intensifies is another crucial parameter. Research demonstrates that resistance to BAY-Y 3118 not only appears more frequently but also develops more rapidly than to some other quinolones. oup.comresearchgate.net

In multistep resistance studies, where S. aureus was passaged over several days in the presence of sub-inhibitory concentrations of the drug, BAY-Y 3118 induced a rapid and pronounced increase in the minimum inhibitory concentration (MIC), with a greater than 16-fold rise observed over eight passages. oup.comnih.govresearchgate.net Furthermore, in an in vitro pharmacodynamic model simulating human serum concentrations, resistance to BAY-Y 3118 began to emerge within just 4 hours of exposure. oup.comnih.govresearchgate.net This rapid selection of resistant subpopulations highlights the kinetic challenges associated with this particular chemical structure. oup.com

Molecular Basis of Resistance Mechanisms

The phenotypic resistance observed in bacteria is rooted in specific genetic alterations. For fluoroquinolones like BAY-Y 3118, the primary mechanisms involve mutations in the genes encoding their target enzymes—DNA gyrase and topoisomerase IV—and, to a lesser extent, the activity of efflux pumps. nih.govnih.govoup.com

DNA gyrase, an essential enzyme for DNA replication, is a primary target for fluoroquinolones in many bacteria. oup.combrieflands.com Mutations in the gyrA gene, which encodes a subunit of this enzyme, are a well-established mechanism of resistance. brieflands.com

In studies on Streptococcus pneumoniae, mutations in gyrA were shown to be a potential initial target for BAY-Y 3118. nih.govasm.org The presence of a gyrA mutation alone could lead to a two- to four-fold increase in the MIC of BAY-Y 3118. asm.org For S. aureus, while BAY-Y 3118 demonstrated high activity against wild-type isolates, its efficacy decreased against mutants. nih.gov Isolates with single mutations in gyrA showed increased MICs, and this effect was significantly amplified in isolates that also possessed a mutation in the topoisomerase IV gene (grlA). nih.gov Despite this, BAY-Y 3118 was found to be one of the most active fluoroquinolones against these double-mutant isolates. nih.gov

In many gram-positive bacteria, including S. pneumoniae and S. aureus, topoisomerase IV is considered the primary target of many fluoroquinolones. nih.govoup.com This enzyme is crucial for the decatenation of daughter chromosomes following replication. Mutations in the genes encoding its subunits, particularly parC (also known as grlA in S. aureus), are a key driver of resistance.

For S. pneumoniae, a mutation in parC can serve as the first step in resistance development to BAY-Y 3118, resulting in a two- to four-fold increase in MIC values. nih.govasm.org The highest levels of resistance to BAY-Y 3118 were observed in pneumococcal transformants that harbored mutations in both parC and gyrA, indicating a synergistic effect between the two target mutations. nih.govasm.org Similarly, in S. aureus, mutations in grlA are a critical component of resistance, with MICs for BAY-Y 3118 increasing significantly when a grlA mutation is present alongside a gyrA mutation. nih.gov

Table 2: Impact of Target Site Mutations on BAY-Y 3118 MIC in S. pneumoniae

| Mutation Status | Fold Increase in MIC |

|---|---|

| Single parC Mutation | 2 to 4-fold |

| Single gyrA Mutation | 2 to 4-fold |

| Double Mutation (parC + gyrA) | Highest increase |

Data based on transformant studies in Streptococcus pneumoniae. nih.govasm.org

Beyond target site mutations, another mechanism of resistance is the active efflux of the antibiotic from the bacterial cell, which reduces its intracellular accumulation and prevents it from reaching its target. oup.commdpi.com Efflux pumps, such as NorA in S. aureus and PmrA in S. pneumoniae, are known to contribute to fluoroquinolone resistance. oup.comwiley.com

While direct studies quantifying BAY-Y 3118 accumulation and efflux are limited, the broader context of fluoroquinolone resistance suggests the involvement of these systems. For instance, studies on Neisseria gonorrhoeae have shown that reduced uptake of ofloxacin, coupled with target site mutations, leads to enhanced resistance. capes.gov.br In S. aureus, some isolates with elevated MICs for fluoroquinolones did not have mutations in the primary target genes, pointing towards other mechanisms such as active efflux. nih.gov The action of these pumps can lead to low-level resistance on its own or contribute to higher levels of resistance when combined with target modifications. oup.com

Alterations in Outer Membrane Proteins

One of the key mechanisms by which Gram-negative bacteria develop resistance to quinolones is through alterations in their outer membrane proteins (OMPs), which function as channels for the influx of various molecules, including antibiotics. semanticscholar.org The reduced expression or modification of these porin proteins can limit the entry of quinolones into the bacterial cell, thereby decreasing their intracellular concentration and efficacy.

In the case of BAY-Y 3118, research has demonstrated a clear link between the presence of porin proteins and the compound's accumulation within bacteria. Studies on members of the Enterobacteriaceae family have shown that strains lacking porin proteins exhibit a 50% decrease in the steady-state concentration of BAY-Y 3118. nih.gov This reduction in intracellular accumulation directly correlates with an increase in the minimum inhibitory concentration (MIC) of the drug, indicating that porin loss is a significant mechanism of resistance to BAY-Y 3118. nih.gov While the specific porins involved in the uptake of BAY-Y 3118 have not been extensively detailed in available research, the general importance of these outer membrane channels in mediating its antibacterial activity is evident.

Cross-Resistance Profiles with other Quinolones and Antimicrobials

Cross-resistance, where resistance to one antimicrobial agent confers resistance to other, often structurally similar, drugs, is a common phenomenon with quinolones. However, the extent of cross-resistance can vary depending on the specific compound and the resistance mechanism. BAY-Y 3118 has been evaluated in several studies to determine its activity against strains resistant to other quinolones, such as ciprofloxacin (B1669076) and ofloxacin.

Generally, organisms that are relatively susceptible to one quinolone tend to be susceptible to others, and similarly, those resistant to one are often resistant to others. nih.gov Despite this trend, the enhanced in vitro activity of BAY-Y 3118 is particularly notable against organisms that are relatively resistant to other quinolones. nih.gov For instance, against methicillin- and/or quinolone-resistant Staphylococcus aureus, the MIC50 of BAY-Y 3118 was found to be 10- to 100-fold lower than that of tosufloxacin, sparfloxacin, or ciprofloxacin. researchgate.net

Below is a data table summarizing the comparative in vitro activity of BAY-Y 3118 and other quinolones against various bacterial isolates.

| Bacterial Species | BAY-Y 3118 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Reference |

| Enterobacteriaceae (MIC50/MIC90) | 0.03 / 0.25 | Similar to BAY-Y 3118 | Less active than BAY-Y 3118 | nih.gov |

| Pseudomonas aeruginosa (MIC50/MIC90) | 0.5 / 8 | Similar to BAY-Y 3118 | Less active than BAY-Y 3118 | nih.gov |

| Gram-positive cocci (MIC50/MIC90) | 0.06 / 1 | 16- to 32-fold higher | 16- to 32-fold higher | nih.gov |

| Anaerobes (MIC50/MIC90) | 0.12 / 0.25 | 16- to 32-fold higher | 16- to 32-fold higher | nih.gov |

| Haemophilus influenzae (MIC50/MIC90) | ≤0.015 / ≤0.015 | - | - | nih.gov |

| Moraxella catarrhalis (MIC50/MIC90) | ≤0.015 / ≤0.015 | - | - | nih.gov |

| Acinetobacter baumannii (MIC50/MIC90) | 0.03 / 2 | - | - | nih.gov |

| Xanthomonas maltophilia (MIC50/MIC90) | 0.25 / 0.5 | - | - | nih.gov |

Strategies to Mitigate Resistance Development (e.g., combination studies in research models)

Mitigating the development of antimicrobial resistance is a critical aspect of antibiotic stewardship. Research into strategies to combat resistance to BAY-Y 3118 has included comparative studies of molecular structures and the exploration of combination therapies.

One approach to reducing resistance development involves modifying the chemical structure of the antibiotic. A comparative study between moxifloxacin, a C-8 methoxy quinolone, and BAY-Y 3118, its structural analogue with a chlorine moiety at the C-8 position, provided significant insights. The study, using Staphylococcus aureus, found that the spontaneous mutation frequency for resistance to moxifloxacin was significantly lower than for BAY-Y 3118 (6 × 10⁻¹¹ vs 4 × 10⁻⁷). researchgate.netoup.com Furthermore, multistep resistance developed rapidly against BAY-Y 3118, whereas it was much slower for moxifloxacin. researchgate.netoup.com This suggests that the C-8 methoxy group on the quinolone structure may play a role in lowering the propensity for resistance development. researchgate.net

Another strategy to combat resistance is the use of combination therapy. In a research model studying Mycobacterium avium complex (MAC), the combination of BAY-Y 3118 with ethambutol (B1671381) was investigated. While the combination did not show a significant enhancement in therapeutic activity in most measures, there was a notable reduction in the colony-forming units (CFU) per gram in the spleen compared to treatment with either drug alone. This indicates a potential for synergistic or additive effects in specific body compartments.

Preclinical Pharmacological Investigations

In Vitro Cellular Pharmacodynamics

Elimination of Intracellular Bacteria from Host Cells (e.g., L. monocytogenes in L929 cells)

BAY-Y 3118 has shown the ability to eradicate intracellular L. monocytogenes from infected host cells. nih.gov In studies utilizing L929 fibroblast-like cells, treatment with BAY-Y 3118 resulted in the elimination of the bacteria, indicating a bactericidal effect on the listeriae residing within these cells. nih.govasm.org This suggests that the compound can effectively penetrate host cell membranes and exert its antibacterial action on intracellular pathogens. nih.gov

Concentration-Dependent Effects in Cell Culture Models

The antibacterial activity of BAY-Y 3118 against intracellular L. monocytogenes in L929 cells is concentration-dependent. asm.org A minimal effective concentration in tissue culture medium was determined to be 0.25 µg/ml, which led to a reduction in listerial numbers compared to the growth control. asm.org Increasing the concentration to 0.5 µg/ml resulted in a further decrease in bacterial counts, reducing them below the initial inoculum level. asm.org

Interactive Data Table: Concentration-Dependent Effect of BAY-Y 3118 on Intracellular L. monocytogenes in L929 Cells

| BAY-Y 3118 Concentration (µg/ml) | Mean Log10 CFU per Well (± SD) | Outcome |

| 0 (Growth Control) | 4.88 (± 0.05) | Bacterial Growth |

| 0.25 | Reduction below growth control | Inhibition |

| 0.5 | 3.45 (± 0.05) | Reduction below initial inoculum |

Animal Model Efficacy Studies

Infection Models (e.g., Listeria monocytogenes infection in mice)

In immunocompetent mice infected with L. monocytogenes, BAY-Y 3118 demonstrated a dose-dependent efficacy in reducing the bacterial load in the spleen and liver. nih.govasm.org Treatment with 2 mg of BAY-Y 3118 every 12 hours resulted in a more significant initial reduction in bacterial counts in these organs compared to treatment with 2 mg of ampicillin (B1664943) every 12 hours. nih.govasm.org A higher dosage of 4 mg of BAY-Y 3118 every 12 hours led to the complete eradication of the bacteria from the spleens by day 3 of the infection. asm.org Lower dosages of 1 mg and 2 mg every 12 hours also inhibited listerial growth from day 1 and accelerated their elimination by day 6. asm.org

Interactive Data Table: Efficacy of BAY-Y 3118 in L. monocytogenes Infected Mice (Spleen)

| Treatment Group | Day 1 (Mean Log10 CFU ± SD) | Day 3 (Mean Log10 CFU ± SD) | Day 6 (Mean Log10 CFU ± SD) |

| Control (Untreated) | 5.9 (± 0.2) | 6.5 (± 0.3) | 5.2 (± 0.4) |

| BAY-Y 3118 (1 mg every 12h) | 4.8 (± 0.3) | 4.5 (± 0.4) | 3.1 (± 0.5) |

| BAY-Y 3118 (2 mg every 12h) | 4.1 (± 0.4) | 3.2 (± 0.3) | < 1 (Below detection) |

| BAY-Y 3118 (4 mg every 12h) | 3.5 (± 0.3) | < 1 (Below detection) | < 1 (Below detection) |

Impact on Host Immunological Markers during Infection (e.g., Interleukin-6, Gamma Interferon)

Treatment with BAY-Y 3118 in L. monocytogenes-infected mice was associated with a rapid decline in the serum levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Gamma Interferon (IFN-γ). nih.govasm.org This reduction in immunological markers correlated with the clearance of the bacterial infection, suggesting that the compound's efficacy in resolving the infection also leads to a normalization of the host immune response. nih.gov

Efficacy in Chronically Infected Animal Models

BAY-Y 3118 has shown efficacy in a model of chronic Listeria monocytogenes infection in nude mice, which are T-cell deficient. nih.govasm.org In these chronically infected animals, treatment with BAY-Y 3118 led to the complete elimination of L. monocytogenes from both the livers and spleens. nih.govasm.org However, it was noted that some bacteria reappeared after the cessation of therapy, indicating a potential for relapse. nih.govasm.org

Metabolism and Biotransformation Studies (In Vitro)

The in vitro metabolism of a drug candidate provides crucial insights into its potential biotransformation pathways, metabolic stability, and the enzymes responsible for its breakdown. This information is vital for predicting its pharmacokinetic profile in vivo. While specific in vitro metabolic data for BAY-Y 3118 (hydrochloride) is not extensively available in publicly accessible literature, an understanding of its potential metabolic fate can be inferred from studies on structurally related fluoroquinolones, particularly those also possessing a chlorine atom at the C-8 position.

Identification of Metabolites using Liver Microsomal and Cytosolic Fractions

Detailed studies identifying the specific metabolites of BAY-Y 3118 following incubation with liver microsomal and cytosolic fractions are not readily found in published research. However, based on the known metabolic pathways of other fluoroquinolones, several biotransformations could be anticipated.

For fluoroquinolones, metabolic modifications often occur at the substituent groups attached to the core quinolone ring. For BAY-Y 3118, this would primarily involve the diazabicyclo[4.3.0]nonane side chain at the C-7 position and the cyclopropyl (B3062369) group at the N-1 position.

General metabolic reactions for fluoroquinolones observed in liver microsome studies include:

Oxidation: This is a common Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes found in liver microsomes. Hydroxylation of the cyclopropyl ring or the diazabicyclo moiety could be a potential metabolic route.

N-dealkylation: Cleavage of the cyclopropyl group at the N-1 position is a known, though often minor, metabolic pathway for some fluoroquinolones.

Glucuronidation: This is a major Phase II metabolic pathway for many fluoroquinolones, involving the conjugation of a glucuronic acid moiety to the carboxylic acid group at the C-3 position. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are also present in liver microsomes. Studies on sitafloxacin (B179971), another 8-chloro-fluoroquinolone, have identified acyl glucuronidation as a significant metabolic pathway. researchgate.netnih.gov

It is important to note that without direct experimental data for BAY-Y 3118, the identification of its metabolites remains speculative.

Comparative Metabolic Profiles across Different Animal Species

Information comparing the metabolic profiles of BAY-Y 3118 across different animal species is scarce in the available literature. Such studies are critical in preclinical development to select the most appropriate animal model for toxicology studies, ideally one that shows a metabolic profile similar to humans.

For other fluoroquinolones, species-dependent differences in metabolism have been observed. For instance, the extent of metabolism and the primary metabolites formed can vary between rats, dogs, and humans. In the case of the 8-chloro-fluoroquinolone besifloxacin, in vitro studies with liver microsomes from mouse, rat, rabbit, and dog showed that a higher level of metabolism occurred in dogs compared to the other species. Importantly, the metabolites observed in human liver microsomes were also detected in the animal species tested. tga.gov.au

For sitafloxacin, another compound with a C-8 chlorine, the primary metabolite in rats is the glucuronic acid conjugate. researchgate.net In humans, sitafloxacin also undergoes glucuronidation, with UGT1A1 and UGT1A9 identified as the key enzymes involved. researchgate.netnih.gov This suggests that glucuronidation is a conserved metabolic pathway across these species for this type of fluoroquinolone.

Without specific data for BAY-Y 3118, one can only hypothesize that similar species-dependent variations in metabolic pathways and rates might exist.

Assessment of Metabolic Stability in Microsomal Preparations

The metabolic stability of a compound in liver microsomes is a key indicator of its susceptibility to first-pass metabolism and its likely in vivo half-life. There is no specific published data on the metabolic stability of BAY-Y 3118 in microsomal preparations.

However, some inferences can be drawn from related compounds. For example, besifloxacin, an 8-chloro-fluoroquinolone, is reported to be not significantly metabolized based on in vitro studies with human hepatocytes. fda.govhres.ca This suggests high metabolic stability. In contrast, studies with sitafloxacin in human liver microsomes showed that it does undergo metabolism, specifically glucuronidation, with an intrinsic clearance value that was lower than that of moxifloxacin (B1663623) but higher than that of levofloxacin. nih.gov

The chemical structure of a fluoroquinolone significantly influences its metabolic stability. The presence of a halogen at the C-8 position, such as the chlorine in BAY-Y 3118, can affect the electronic properties of the molecule and its interaction with metabolic enzymes. mdpi.com For example, the C-8 substituent can influence the inhibition of cytochrome P450 enzymes. asm.orgoup.com Clinafloxacin (B351), another 8-chloro-fluoroquinolone, is primarily excreted unchanged, indicating high metabolic stability, but it is also an inhibitor of CYP1A2. asm.org

Given these examples, it is plausible that BAY-Y 3118 could exhibit moderate to high metabolic stability, with glucuronidation being a potential, if any, metabolic pathway. However, this remains speculative without direct experimental evidence.

Structure Activity Relationship Sar Studies and Compound Design

Influence of Substituents on Antimicrobial Activity

The substituent at the C-8 position of the quinolone nucleus is a critical determinant of antibacterial activity and the propensity for resistance development. nih.govoup.com BAY Y 3118 is characterized by a chlorine atom at this position (an 8-chloro-fluoroquinolone). nih.govmdpi.com This C-8 chlorine contributes to enhanced antibacterial activity, particularly against Gram-positive bacteria and anaerobes. mdpi.comoup.com Comparative studies show that BAY Y 3118 is a highly active compound against a broad spectrum of bacteria, including many ciprofloxacin-resistant strains of Staphylococcus aureus. oup.com

In contrast, substituting the C-8 chlorine with a methoxy (B1213986) group, as seen in its structural analogue moxifloxacin (B1663623), also results in a potent antibacterial agent. nih.govoup.com The C-8 methoxy group is noted for enhancing bactericidal activity against S. aureus and providing potent activity against Gram-positive bacteria and anaerobes. oup.comoup.com Studies comparing C-8 substituted quinolones have found that a C-8 methoxy group can increase lethality against S. aureus, especially in strains with resistant topoisomerase IV. asm.org Halogen substituents like chlorine at C-8 have also been shown to increase in vitro activity against Gram-positive cocci, even those resistant to older fluoroquinolones. oup.com

| Compound | C-8 Substituent | Key Activity Characteristics |

| BAY Y 3118 | Chlorine (Cl) | High activity against ciprofloxacin-resistant S. aureus and anaerobes. oup.comresearchgate.net |

| Moxifloxacin | Methoxy (OCH₃) | Enhanced bactericidal activity against S. aureus and first-step mutants. nih.govoup.com |

| Sparfloxacin | Fluorine (F) | Associated with photoreactivity; active against Gram-positive organisms. brieflands.comnih.gov |

Other substituents at N-1 also modulate activity. A 2,4-difluorophenyl group, for instance, can enhance activity against anaerobic bacteria. brieflands.com Interestingly, research into structure-phototoxicity relationships has revealed that the N-1 substituent can influence side effects. asm.org For example, combining an 8-halogeno quinolone with N-1 substituents like cyclopropyl (B3062369) or difluorophenyl can lead to significant phototoxicity. asm.org However, the introduction of novel groups like an aminodifluorophenyl substituent at N-1 was found to produce mildly phototoxic 8-halogeno quinolones, demonstrating the intricate role of the N-1 position in balancing efficacy and other properties. asm.org

The substituent at the C-7 position is a major factor in determining the antibacterial spectrum, potency, and pharmacokinetic properties of a quinolone. researchgate.netmdpi.com This position directly interacts with the DNA-enzyme complex. mdpi.comacs.org BAY Y 3118 possesses a pyrrolidine (B122466) ring at C-7, a feature that enhances activity against Gram-positive bacteria. nih.govnih.gov In general, five- and six-membered nitrogen heterocycles, such as piperazinyl and pyrrolidinyl groups, have proven to be optimal substituents at this position. mdpi.com Alkyl substitution on these rings can further improve solubility and prolong the drug's half-life. nih.gov The development of newer quinolones has shown that bulky substituents at the C-7 position can confer protection from bacterial efflux pumps, a common mechanism of resistance. oup.com

Structure-Resistance Relationship Analysis

The chemical structure of a quinolone does not just define its activity against susceptible bacteria but also its interaction with resistant strains and its potential to select for resistance. oup.comacs.org

A critical aspect of quinolone design is creating molecules with a low propensity for selecting resistant mutants. oup.com The substituent at the C-8 position plays a pivotal role in this regard. nih.govoup.com A direct comparison between BAY Y 3118 (C-8 chlorine) and its analogue moxifloxacin (C-8 methoxy) using Staphylococcus aureus as the test organism provided clear evidence of this relationship. nih.govresearchgate.net

The study revealed that the spontaneous mutation frequency for resistance to moxifloxacin was significantly lower than for BAY Y 3118. nih.govresearchgate.net Furthermore, under conditions simulating clinical use, multistep resistance to BAY Y 3118 developed rapidly, whereas it developed slowly for moxifloxacin. nih.govresearchgate.net Since the only structural difference between the two compounds was the C-8 moiety, the 8-methoxy group was concluded to significantly lower the propensity for quinolone resistance development compared to the 8-chloro group. nih.govoup.com It is believed that newer quinolones with a C-8 methoxy group are less prone to resistance selection because they efficiently target both DNA gyrase and topoisomerase IV. oup.com

| Compound | C-8 Substituent | Spontaneous Mutation Frequency (S. aureus) | Multistep Resistance Development (S. aureus) |

| BAY Y 3118 | Chlorine (Cl) | 4 x 10⁻⁷ nih.govresearchgate.net | Rapid (>16-fold rise in MIC) nih.govresearchgate.net |

| Moxifloxacin | Methoxy (OCH₃) | 6 x 10⁻¹¹ nih.govresearchgate.net | Slow (2-fold rise in MIC) nih.govresearchgate.net |

The ability of a fluoroquinolone to act on bacteria that are already resistant to other quinolones is a key therapeutic advantage. This activity is largely determined by structural features that can overcome existing resistance mechanisms, such as target-site mutations in the quinolone-resistance-determining region (QRDR) of the gyrA and parC genes. nih.govnih.gov

BAY Y 3118 demonstrated excellent activity against laboratory strains with known gyrA mutations and was also active against a majority of ciprofloxacin-resistant clinical isolates. oup.comnih.gov For example, the MIC₉₀ of BAY Y 3118 against ciprofloxacin-resistant S. aureus was 0.5 mg/L, which was 128-fold lower than that of ciprofloxacin (B1669076) itself. oup.com The C-8 substituent is again crucial. It has been shown that a C-8 chlorine can increase activity against Pseudomonas aeruginosa strains containing a quinolone-resistant gyrase. asm.orgnih.gov Similarly, C-8 methoxy fluoroquinolones are more lethal than their C-8-H counterparts against S. aureus, particularly when the primary target, topoisomerase IV, is already resistant. asm.org This enhanced activity against first-step mutants is believed to help prevent the emergence of highly resistant double mutants. oup.comoup.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of fluoroquinolone antibiotics. For BAY-Y 3118, these approaches have provided critical insights into the structural features that govern its potent antibacterial activity. By simulating interactions at the molecular level, researchers can predict biological activity, understand mechanisms of action, and guide the synthesis of more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For fluoroquinolones, QSAR models have been instrumental in identifying key molecular descriptors that influence antibacterial potency and other properties like genotoxicity. researchgate.net

A significant structural feature of BAY-Y 3118 is the chlorine atom at the C-8 position. researchgate.netnih.gov QSAR studies indicate that the nature of the substituent at C-8 has a profound impact on the compound's activity. The addition of a halogen, such as chlorine, at this position is associated with enhanced antibacterial potency, particularly against Gram-positive bacteria and anaerobes. researchgate.netresearchgate.net In comparative studies, BAY-Y 3118, bearing a C-8 chlorine, demonstrated different resistance development profiles compared to its structural analogue moxifloxacin, which has a methoxy group at the same position. nih.gov For instance, the spontaneous mutation frequency for Staphylococcus aureus was significantly higher for BAY-Y 3118 (4x10⁻⁷) compared to moxifloxacin (6x10⁻¹¹), underscoring the influence of the C-8 substituent on bacterial resistance mechanisms. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. For BAY-Y 3118, docking simulations have been crucial for visualizing its interaction with the active sites of its primary bacterial targets: DNA gyrase and topoisomerase IV. uni-hamburg.deekb.egnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. acs.orgresearchgate.net

Docking studies reveal that fluoroquinolones, including BAY-Y 3118, bind to a complex formed by the enzyme and cleaved DNA, known as the cleavage complex. acs.org The quinolone molecule intercalates into the DNA at the site of the break. acs.org The core structure of the quinolone, specifically the 4-oxo-3-carboxylic acid moiety, is essential for this interaction, often mediated through a magnesium ion. researchgate.netnih.gov

In simulations involving BAY-Y 3118, the C-8 chlorine atom plays a role in the binding affinity and specificity. uni-hamburg.de The substituent at this position can influence the orientation of the drug within the binding pocket, potentially forming additional interactions with amino acid residues of the GyrA (for DNA gyrase) or ParC (for topoisomerase IV) subunits. uni-hamburg.deacs.org The potent activity of BAY-Y 3118 against both Gram-negative and Gram-positive bacteria suggests it effectively inhibits both target enzymes. brieflands.comnih.gov Generally, inhibition of DNA gyrase is correlated with Gram-negative activity, while topoisomerase IV inhibition is linked to Gram-positive activity. brieflands.com The high potency of BAY-Y 3118, particularly against Gram-positive cocci and anaerobes, indicates a strong interaction with topoisomerase IV. nih.govnih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com For the quinolone class, the minimum pharmacophore required for significant antibacterial activity consists of a bicyclic ring structure featuring a 4-pyridone ring with a 3-carboxylic acid group. researchgate.netbrieflands.com

Further modifications to this core pharmacophore have led to enhanced activity. Key features identified through these models include:

The N-1 substituent: Variations at this position influence potency and penetration. brieflands.com

The C-6 fluorine atom: This feature is characteristic of fluoroquinolones and dramatically increases antibacterial efficacy by improving cell penetration and enzyme interaction. researchgate.netresearchgate.net

The C-7 substituent: This group, typically a nitrogen heterocycle like a piperazine (B1678402) ring, significantly impacts the antibacterial spectrum and potency. brieflands.comacs.org

The C-8 substituent: As seen in BAY-Y 3118, a halogen at this position can enhance activity but may also be associated with photoreactivity. researchgate.netacs.org

BAY-Y 3118's structure fits this advanced pharmacophore model perfectly, contributing to its high potency. Its C-8 chlorine atom, combined with other optimal substituents, results in a compound with broad-spectrum activity that is superior to many other quinolones, especially against challenging pathogens like Staphylococcus aureus and anaerobes. researchgate.netnih.gov The enhanced activity of BAY-Y 3118 against these organisms is a direct result of how its structural elements align with the key features of the fluoroquinolone pharmacophore for potent inhibition of bacterial topoisomerases. nih.gov

Specialized Preclinical Characterization and Mechanistic Research

Photoreactivity and Photostability Investigations

Degradation under Ultraviolet A (UV-A) and Ultraviolet B (UV-B) Irradiation

BAY-Y 3118, an experimental fluoroquinolone with a chloride atom at the 8-position of the quinolone nucleus, demonstrates notable instability under ultraviolet radiation. oup.com Research indicates that it undergoes rapid degradation when exposed to both UV-A (330–400 nm) and UV-B (280–320 nm) irradiation. oup.com This characteristic is in stark contrast to more photostable quinolones. Furthermore, studies have shown that BAY-Y 3118 is readily photobleached by UVA in HS68 fibroblasts, consistent with its inherent photoinstability in solutions. wiley.com

Comparative Photostability with other Quinolones (e.g., Lomefloxacin, Moxifloxacin)

When compared to other fluoroquinolones, BAY-Y 3118 exhibits lower photostability. In comparative experiments, both BAY-Y 3118 and lomefloxacin, a quinolone known for its phototoxic potential, were found to be rapidly degraded by both UV-A and UV-B light. oup.com In contrast, moxifloxacin (B1663623), which possesses a methoxy (B1213986) group at the C-8 position, is recognized for its photostability. oup.comnih.gov The substituent at position 8 of the fluoroquinolone nucleus is a key determinant of photoreactivity, with a halogen atom, such as the chloride in BAY-Y 3118, contributing to greater photolability. nih.gov

Studies on Photo-induced DNA Damage (e.g., single-strand breaks in plasmid DNA)

Investigations into the photo-induced genotoxic effects of BAY-Y 3118 have demonstrated its capacity to damage DNA upon irradiation. In studies utilizing plasmid pBR322, BAY-Y 3118, along with lomefloxacin, was shown to induce single-strand breaks in the plasmid DNA when exposed to UV-A irradiation. oup.com This effect is a measure of various types of DNA damage. oup.com It has been suggested that the photoproducts of BAY-Y 3118 might interact strongly with DNA, contributing to this damage. amegroups.cn

Photomutagenic Potential in In Vitro Assays (e.g., HGPRT locus in V79 cells)

The photomutagenic potential of BAY-Y 3118 has been confirmed in in vitro assays. When tested for mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese hamster V79 lung cells following UV-A irradiation, BAY-Y 3118 was found to be clearly photomutagenic. oup.com This finding aligns with results from other phototoxic quinolones like lomefloxacin, while moxifloxacin did not exhibit photomutagenicity under the same conditions. oup.com Further studies using the micronucleus test in V79 cells also identified BAY-Y 3118 as causing micronuclei upon photochemical activation. researchgate.net

Mechanistic Studies of Phototoxicity (e.g., free radical formation, photochemistry)

The mechanisms underlying the phototoxicity of BAY-Y 3118 are complex and involve multiple pathways. The generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anion radicals, upon UV radiation exposure is a key factor. scitcentral.com The phototoxic effects are often attributed to the production of free radicals. researchgate.net Studies suggest a multi-step mechanism where an initial local photo-oxidative stress is induced, followed by the genotoxic effects of the resulting photoproducts. researchgate.netresearchgate.net

In human HS 68 fibroblasts, BAY-Y 3118 has been observed to localize in lysosomes and affect other cytoplasmic sites during UVA radiation. scitcentral.com Furthermore, photosensitized BAY-Y 3118 has been reported to cause mitochondrial membrane destabilization. scitcentral.com The process of photodehalogenation is also considered a significant contributor to the phototoxic effects of halogenated quinolones. wiley.com

Investigations of Off-Target Interactions in Research Models

Research into the off-target interactions of BAY-Y 3118 has revealed its effects on mammalian enzymes. Specifically, its interaction with human topoisomerase IIα has been studied. In the absence of UVA irradiation, BAY-Y 3118 does not inhibit this enzyme. oup.comoup.com However, upon exposure to UVA light at 365 nm, BAY-Y 3118 demonstrates a strong inhibitory effect on human topoisomerase IIα. oup.comoup.com This inhibition is dependent on the simultaneous presence of the drug, DNA, and the enzyme during irradiation, suggesting the formation of a ternary complex. oup.comoup.com

Mitochondrial DNA Damage Studies (e.g., in embryonic turkey liver)

Quinolone antibiotics are known to damage and cause the loss of bacterial DNA. nih.gov Because the structural organization of bacterial DNA shares more similarities with eukaryotic mitochondrial DNA (mtDNA) than with eukaryotic nuclear DNA (nDNA), there is a potential for these antibiotics to preferentially damage mtDNA. nih.govresearchgate.net Research has explored this possibility using BAY-Y 3118 in an in ovo model with embryonic turkey liver. nih.gov

In a key study, fertilized turkey eggs were injected with BAY-Y 3118 eight days before hatching. nih.govresearchgate.net The embryos were examined four days after exposure. nih.govresearchgate.net Investigators purified mtDNA from the embryonic liver samples and assessed its integrity using agarose (B213101) gel electrophoresis. nih.gov The analysis focused on quantifying the regular 16 kilobase (kb) mtDNA band versus smaller DNA fragments, which appear as a "smear" and indicate damage. nih.gov

The results demonstrated a dose-dependent induction of damage to mtDNA at higher concentrations of BAY-Y 3118. nih.govresearchgate.net Specifically, exposure to 10 mg and 30 mg of the compound led to detectable damage, while doses of 1 mg and 3 mg showed no significant effect. nih.govresearchgate.net The genotoxic agent nitrosodiethylamine (NDEA) was used as a positive control in the experiment, which is known to reduce the amount of regular-sized mtDNA and induce fragmentation. nih.govresearchgate.net This study highlights that fluoroquinolones like BAY-Y 3118 can cause mutations and damage to mitochondrial DNA, which may contribute to adverse effects observed with this class of drugs. nih.govarchivesofmedicalscience.com

Table 1: Effect of BAY-Y 3118 on Mitochondrial DNA Integrity in Embryonic Turkey Liver An interactive table summarizing the dose-dependent effects observed in the study.

| Dose per Egg | Observed Effect on mtDNA | Reference |

| 1 mg | No significant effect | nih.gov, researchgate.net |

| 3 mg | No significant effect | nih.gov, researchgate.net |

| 10 mg | Dose-dependent induction of damage | nih.gov, researchgate.net |

| 30 mg | Dose-dependent induction of damage | nih.gov, researchgate.net |

| 25 mg (NDEA) | Positive control, induced damage | nih.gov, researchgate.net |

Interactions with Eukaryotic Topoisomerases in Experimental Systems

While the primary targets of fluoroquinolones are bacterial topoisomerases (DNA gyrase and topoisomerase IV), some compounds in this class also interact with their eukaryotic counterparts. wikipedia.orgacs.org This interaction is a potential mechanism for cytotoxicity in mammalian cells. wikipedia.org The interaction of BAY-Y 3118 with human topoisomerase IIα has been investigated in vitro, particularly in the context of its known phototoxicity. oup.com

In the absence of ultraviolet (UVA) irradiation, BAY-Y 3118 did not inhibit human topoisomerase IIα. oup.com However, when the reaction mixture containing the enzyme, DNA, and BAY-Y 3118 was exposed to UVA light, a dose-dependent inhibition of topoisomerase IIα activity was observed. oup.com This photochemical inhibition was abolished in the absence of ATP and was found to be irreversible, similar to the action of the topoisomerase poison etoposide. oup.com This suggests the potential formation of a ternary structure involving the fluoroquinolone, DNA, and the enzyme upon irradiation. oup.com In contrast, the photostable fluoroquinolone moxifloxacin had no inhibitory effect even with UVA irradiation. oup.com

Table 2: In Vitro Inhibition of Human Topoisomerase IIα by BAY-Y 3118 An interactive table detailing the conditions and outcomes of the topoisomerase inhibition assay.

| Compound | UVA Irradiation | ATP Presence | Result | Reference |

| BAY-Y 3118 | Absent | Present | No inhibition | oup.com |

| BAY-Y 3118 | Present | Present | Dose-dependent inhibition | oup.com |

| BAY-Y 3118 | Present | Absent | Inhibition abolished | oup.com |

| Etoposide | Absent | Present | Positive control, irreversible inhibition | oup.com |

| Moxifloxacin | Present | Present | No inhibition | oup.com |

Cellular Accumulation and Efflux Dynamics in Bacteria

The effectiveness of an antibiotic is contingent on its ability to accumulate at its intracellular target site. In bacteria, this is governed by a balance between drug influx (permeability of the cell envelope) and drug efflux, mediated by efflux pumps. bham.ac.ukbiorxiv.org BAY-Y 3118 has demonstrated pronounced activity against gram-positive bacteria, including the facultatively intracellular bacterium Listeria monocytogenes. nih.gov Studies have shown its ability to eliminate L. monocytogenes from infected L929 cells, which implies effective cellular accumulation and a bactericidal effect within the host cell's cytoplasm. nih.gov

The dynamics of accumulation are complex. In Gram-negative bacteria, the outer membrane, stabilized by divalent cations like magnesium chloride (MgCl₂), presents a significant barrier. bham.ac.uk The removal of these cations by chelating agents can disrupt the lipopolysaccharide (LPS) layer, increasing membrane permeability and, consequently, drug accumulation. bham.ac.uk

Efflux pumps, such as the AcrAB-TolC system in Salmonella Typhimurium, actively expel antimicrobial compounds from the cell. bham.ac.ukmdpi.com The relative importance of influx versus efflux can depend on the bacterial growth phase. biorxiv.org Research on model compounds shows that in actively growing, exponential-phase cells, efflux is a primary determinant of intracellular drug concentration. bham.ac.ukbiorxiv.org However, in stationary-phase cells, changes in the cell envelope that decrease permeability become the dominant factor in limiting drug accumulation. bham.ac.ukbiorxiv.org Therefore, while BAY-Y 3118 demonstrates effective intracellular activity, its accumulation is subject to these competing factors of membrane permeability, which can be influenced by ions like Mg²⁺, and active efflux.

Table 3: Factors Influencing Drug Accumulation in Bacteria An interactive table outlining key determinants of intracellular antibiotic concentration.

| Factor | Influence on Accumulation | Relevant Component/Mechanism | Reference |

| Influx | Positive | Cell envelope permeability | bham.ac.uk, biorxiv.org |

| Efflux | Negative | Efflux pumps (e.g., AcrAB-TolC) | bham.ac.uk, mdpi.com |

| Cations (e.g., Mg²⁺) | Negative (stabilizes membrane) | Outer membrane lipopolysaccharide (LPS) | bham.ac.uk |

| Growth Phase | Varies | Efflux is key in exponential phase; permeability dominates in stationary phase | biorxiv.org |

Future Directions and Research Implications

Contribution of BAY-Y 3118 Research to Quinolone Class Understanding

Research on BAY-Y 3118 has significantly advanced the understanding of the quinolone class of antimicrobials. As a potent broad-spectrum agent, it has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including anaerobes. nih.govnih.govresearchgate.net This broad efficacy, particularly against Gram-positive cocci and anaerobes, suggested a potential to broaden the clinical utility of quinolones. nih.gov

A key contribution of BAY-Y 3118 research lies in the elucidation of structure-activity relationships, particularly the role of the C-8 substituent. BAY-Y 3118 possesses a chlorine atom at the C-8 position, a feature shared with other highly active quinolones like clinafloxacin (B351) and sitafloxacin (B179971). researchgate.netoup.com Comparative studies with its C-8 methoxy (B1213986) analogue, moxifloxacin (B1663623), have been instrumental. These studies revealed that while both substituents enhance activity, the C-8 chloro moiety in BAY-Y 3118 contributes to its high potency. researchgate.netnih.gov However, this structural feature has also been associated with photoreactivity, a factor that has limited the development of several C-8 chloro-quinolones. oup.comoup.com

Furthermore, investigations into BAY-Y 3118's mechanism of action have reinforced the understanding that quinolones target bacterial DNA gyrase and topoisomerase IV. asm.orgidrblab.netoup.com The potent activity of BAY-Y 3118 against a wide range of bacteria, including some resistant strains, has provided a valuable tool for probing the nuances of these enzyme-drug interactions. nih.gov

Potential for BAY-Y 3118 as a Chemical Biology Tool

Although not a clinical candidate, BAY-Y 3118 holds significant potential as a chemical biology tool. Its well-defined chemical structure and potent, broad-spectrum activity make it an excellent probe for studying fundamental bacterial processes. By using BAY-Y 3118, researchers can investigate the intricacies of DNA replication and repair in various bacterial species. Its ability to rapidly kill bacteria, including intracellular pathogens like Listeria monocytogenes, provides a model compound to study the mechanisms of bactericidal action and host-pathogen interactions. nih.govmedchemexpress.com